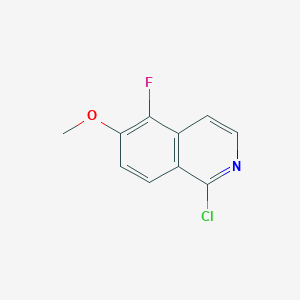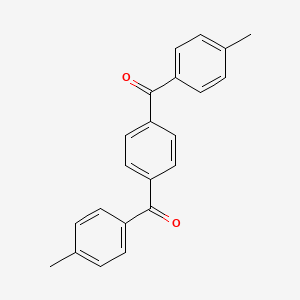
Benzene, p-di-p-toluyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, p-di-p-toluyl- is an organic compound with the molecular formula C22H18O2 It is a derivative of benzene, where two 4-methylbenzoyl groups are attached to the 1 and 4 positions of the central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, p-di-p-toluyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of Benzene, p-di-p-toluyl- may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, p-di-p-toluyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzene, p-di-p-toluyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, dyes, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, p-di-p-toluyl- involves its interaction with molecular targets through its functional groups. The carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s aromatic structure also allows it to engage in π-π interactions with other aromatic systems, affecting its behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-pyridylethynyl)benzene: Known for its unique aggregation-induced emission properties.
1,4-Bis(phenylethynyl)benzene: Used in liquid crystal compositions for display technologies.
1,4-Bis(benzimidazol-2-yl)benzene:
Uniqueness
Its ability to undergo various chemical transformations and its utility in different research fields highlight its versatility and importance in scientific studies .
Properties
CAS No. |
61565-13-7 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
[4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H18O2/c1-15-3-7-17(8-4-15)21(23)19-11-13-20(14-12-19)22(24)18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChI Key |
PATGGWXAIDKGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

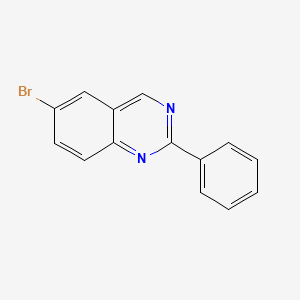
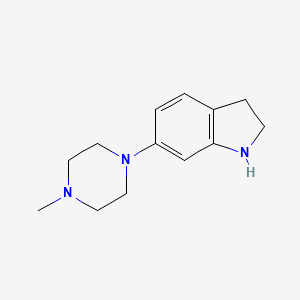
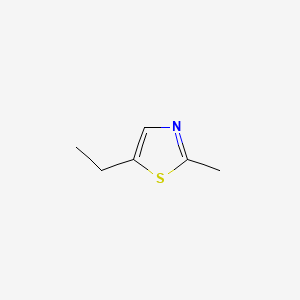
![1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)](/img/structure/B8801314.png)
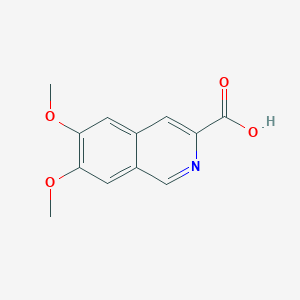
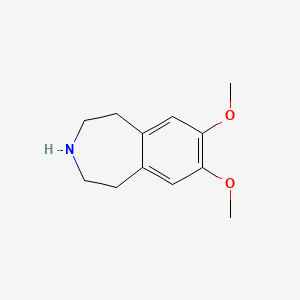
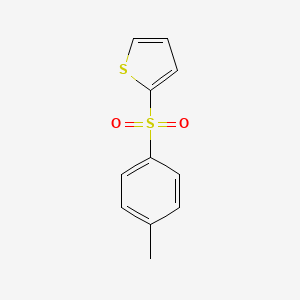
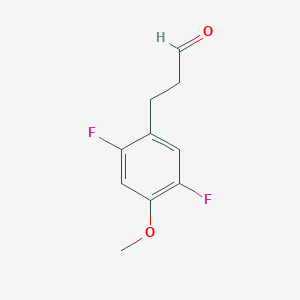

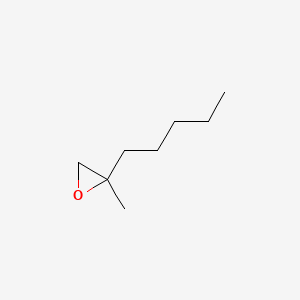
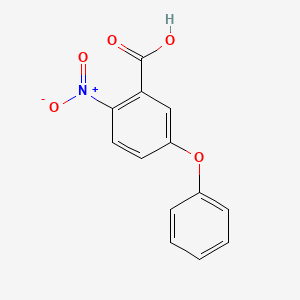
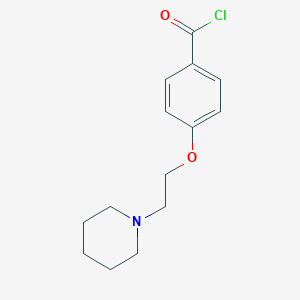
![7-Chlorobenzo[b]thiophen-3-amine](/img/structure/B8801405.png)
